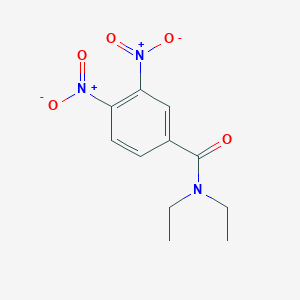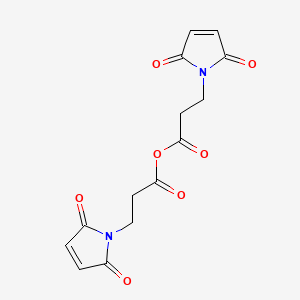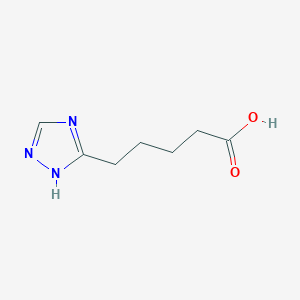
Sodium;azulene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;azulene-1-sulfonate is a water-soluble derivative of azulene, a naturally occurring hydrocarbon known for its vivid blue color. Azulene is found in various plants, such as chamomile, and has been studied for its anti-inflammatory properties. The sodium salt form of 1-azulenesulfonic acid is particularly notable for its applications in medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium;azulene-1-sulfonate can be synthesized through the sulfonation of azulene. This process typically involves the reaction of azulene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-azulenesulfonic acid sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium;azulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted azulene compounds .
Wissenschaftliche Forschungsanwendungen
Sodium;azulene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties.
Medicine: It has potential therapeutic applications in treating inflammatory diseases and ulcers.
Industry: The compound is used in the formulation of dyes, pigments, and as a corrosion inhibitor
Wirkmechanismus
The exact mechanism of action of 1-azulenesulfonic acid sodium salt is not fully understood. it is believed to exert its effects through antioxidative pathways and by modulating inflammatory responses. The compound may inhibit certain enzymes and interact with molecular targets involved in inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Sodium gualenate: Another azulene derivative with anti-inflammatory properties.
1-Octanesulfonic acid sodium salt: Used in similar applications but differs in its hydrocarbon chain length.
Sodium hexanesulfonate: Another sulfonic acid salt with different applications in chromatography.
Uniqueness: Sodium;azulene-1-sulfonate is unique due to its azulene core, which imparts distinct chemical and biological properties. Its vivid blue color and anti-inflammatory effects make it particularly valuable in medicinal and industrial applications .
Eigenschaften
Molekularformel |
C10H7NaO3S |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
sodium;azulene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-6-8-4-2-1-3-5-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
FWYFZZHHADLSHQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=CC(=C2C=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Ethylimidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8319993.png)



